molecular formula C17H23NO2 B12520687 3-Methylpentanoic acid;naphthalen-1-ylmethanamine CAS No. 675103-87-4

3-Methylpentanoic acid;naphthalen-1-ylmethanamine

Cat. No.: B12520687
CAS No.: 675103-87-4
M. Wt: 273.37 g/mol
InChI Key: DKCPRVFXJGZUNR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine typically involves the following steps:

    Preparation of 3-Methylpentanoic acid: This can be synthesized through the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.

    Preparation of naphthalen-1-ylmethanamine: This involves the reduction of naphthalen-1-ylmethanone using reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 3-Methylpentanoic acid with naphthalen-1-ylmethanamine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylpentanoic acid;naphthalen-1-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The methyl group in 3-Methylpentanoic acid can be oxidized to form carboxylic acids.

    Reduction: The aromatic ring in naphthalen-1-ylmethanamine can be reduced to form dihydronaphthalene derivatives.

    Substitution: The amine group in naphthalen-1-ylmethanamine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Methylpentanoic acid;naphthalen-1-ylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group in naphthalen-1-ylmethanamine can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group in 3-Methylpentanoic acid can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanoic acid: A methyl-branched fatty acid with similar chemical properties.

    Naphthalen-1-ylmethanamine: An aromatic amine with similar structural features.

Uniqueness

3-Methylpentanoic acid;naphthalen-1-ylmethanamine is unique due to the combination of a methyl-branched fatty acid and an aromatic amine in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

675103-87-4

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

3-methylpentanoic acid;naphthalen-1-ylmethanamine

InChI

InChI=1S/C11H11N.C6H12O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-3-5(2)4-6(7)8/h1-7H,8,12H2;5H,3-4H2,1-2H3,(H,7,8)

InChI Key

DKCPRVFXJGZUNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN

Origin of Product

United States

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